molecular formula C11H9NO2 B1619973 4-Aminonaphthalene-2-carboxylic acid CAS No. 5773-98-8

4-Aminonaphthalene-2-carboxylic acid

Cat. No.: B1619973
CAS No.: 5773-98-8
M. Wt: 187.19 g/mol
InChI Key: HLYLEARJBJRRTJ-UHFFFAOYSA-N
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Description

4-Aminonaphthalene-2-carboxylic acid is an aromatic compound with the molecular formula C11H9NO2 It features a naphthalene ring system substituted with an amino group at the 4-position and a carboxylic acid group at the 2-position

Synthetic Routes and Reaction Conditions:

    From Naphthalene Derivatives: One common method involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. Subsequent carboxylation at the 2-position yields this compound.

    From 2-Naphthoic Acid Derivatives: Another approach is the direct amination of 2-naphthoic acid derivatives using suitable amination reagents under controlled conditions.

Industrial Production Methods: Industrial production typically involves multi-step synthesis starting from readily available naphthalene derivatives. The process includes nitration, reduction, and carboxylation steps, often optimized for yield and purity.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated naphthalene derivatives.

Scientific Research Applications

4-Aminonaphthalene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential role in biochemical assays and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 4-aminonaphthalene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the carboxylic acid group can engage in ionic interactions and act as a proton donor. These interactions influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2-Aminonaphthalene-1-carboxylic acid
  • 4-Aminobenzoic acid
  • 2-Aminobenzoic acid

Comparison: 4-Aminonaphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to 2-aminonaphthalene-1-carboxylic acid, it has different reactivity and potential applications due to the position of the functional groups. Similarly, while 4-aminobenzoic acid and 2-aminobenzoic acid share the amino and carboxylic acid functionalities, their simpler benzene ring structure results in different chemical behavior and uses.

Properties

IUPAC Name

4-aminonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYLEARJBJRRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289623
Record name 4-aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5773-98-8
Record name NSC62421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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